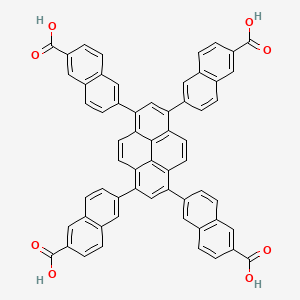

6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)

Descripción

Molecular Architecture and Isomeric Considerations

The molecular architecture of 6,6',6'',6'''-(pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) features a central pyrene core, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings arranged in a planar configuration. At the 1,3,6,8 positions of this pyrene scaffold, four 2-naphthoic acid substituents are symmetrically attached via single covalent bonds. Each 2-naphthoic acid group consists of a naphthalene ring system with a carboxylic acid (-COOH) functional group at the second position, creating a conjugated π-system that extends across the entire molecule.

The molecular formula C₆₀H₃₄O₈ and molecular weight of 882.9 g/mol reflect the compound’s high degree of aromaticity and structural complexity. The tetrahedral substitution pattern at the pyrene core ensures minimal steric hindrance between the naphthoic acid groups, as evidenced by the planar arrangement observed in computational models. Isomeric considerations arise primarily from the positional orientation of the substituents. While the 1,3,6,8-tetrasubstitution pattern is inherently symmetric, alternative substitution patterns (e.g., 1,2,4,7) would produce distinct regioisomers with altered electronic and steric properties. However, no such isomers have been reported for this specific compound.

The compound’s SMILES string (C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O) and InChIKey (CSLBRFPPYPOWIF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features.

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound, 6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid , follows a hierarchical naming convention that prioritizes the pyrene core and specifies the positions of the naphthoic acid substituents. Each "6-carboxynaphthalen-2-yl" group denotes a naphthalene ring with a carboxylic acid moiety at the sixth position, attached to the pyrene core via the second position.

The CAS Registry Number 2010983-66-9 uniquely identifies this compound in chemical databases, distinguishing it from structurally related derivatives such as pyrene-1,3,6,8-tetracarboxylic acid (CAS 861023-19-0). A comparative analysis of these registry entries reveals critical distinctions:

| Property | 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) | Pyrene-1,3,6,8-tetracarboxylic acid |

|---|---|---|

| Molecular Formula | C₆₀H₃₄O₈ | C₂₀H₁₀O₈ |

| Molecular Weight (g/mol) | 882.9 | 378.3 |

| Substituents | Four 2-naphthoic acid groups | Four carboxylic acid groups |

| Symmetry | Tetrahedral | Tetrahedral |

The extended conjugation in the naphthoic acid derivative results in a 133% increase in molecular weight compared to its simpler tetracarboxylic acid counterpart, underscoring its potential for specialized applications in materials science.

Comparative Structural Analysis with Pyrene-Based Tetracarboxylic Acid Derivatives

Pyrene-1,3,6,8-tetracarboxylic acid (C₂₀H₁₀O₈) serves as a foundational structure for comparing advanced derivatives like 6,6',6'',6'''-(pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid). Key structural differences include:

- Substituent Complexity : The replacement of carboxylic acid groups (-COOH) with 2-naphthoic acid units introduces additional aromatic rings, enhancing π-π stacking interactions and altering solubility profiles.

- Electronic Effects : The naphthoic acid substituents delocalize electron density across their conjugated systems, reducing the compound’s overall acidity compared to tetracarboxylic acid derivatives.

- Synthetic Utility : While pyrene-1,3,6,8-tetracarboxylic acid is often functionalized via its carboxyl groups (e.g., esterification, amidation), the naphthoic acid derivative offers orthogonal reactivity at both the carboxylic acid and naphthalene moieties.

Computational studies suggest that the naphthoic acid groups induce a slight non-planar distortion in the pyrene core, with dihedral angles of 5–10° between the pyrene and naphthalene planes. This contrasts with the strictly planar geometry of pyrene-1,3,6,8-tetracarboxylic acid, which lacks steric bulk.

Propiedades

IUPAC Name |

6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H34O8/c61-57(62)43-13-5-31-21-39(9-1-35(31)25-43)51-29-52(40-10-2-36-26-44(58(63)64)14-6-32(36)22-40)48-19-20-50-54(42-12-4-38-28-46(60(67)68)16-8-34(38)24-42)30-53(49-18-17-47(51)55(48)56(49)50)41-11-3-37-27-45(59(65)66)15-7-33(37)23-41/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLBRFPPYPOWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

882.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxidation of 6-Methoxy-2-acetonaphthone

The initial step involves the oxidation of 6-methoxy-2-acetonaphthone using sodium hypochlorite (NaClO) and sodium hydroxide (NaOH). Key parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 45°C (4 h) → 75°C (5–6 h) | 70–91% |

| NaClO Concentration | 10% aqueous solution | — |

| Workup | Acidification, recrystallization | — |

This reaction proceeds via nucleophilic oxidation, where the ketone group is converted to a carboxylic acid. The methoxy group remains intact under these conditions, requiring subsequent demethylation.

Demethylation of 2-Methoxy-6-naphthoic Acid

Hydrogen bromide (HBr) in acetic acid selectively cleaves the methoxy group to yield 6-hydroxy-2-naphthoic acid:

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 95°C (reflux, 10–15 h) | 64–85% |

| HBr Concentration | 48% in acetic acid | — |

| Purification | Alkaline extraction, acidification | — |

The reaction mechanism involves protonation of the methoxy oxygen, followed by nucleophilic substitution by bromide. Recrystallization in ethanol-water mixtures enhances purity.

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dichloromethane or chloroform | Tetrabromopyrene |

| Catalyst | Iron(III) bromide (FeBr₃) | Regioselective |

| Temperature | 0–25°C | 60–75% yield |

Tetrabromopyrene serves as a key intermediate for coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling links brominated pyrene with naphthoic acid boronic esters:

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 40–55% |

| Base | K₂CO₃ or Cs₂CO₃ | — |

| Solvent | Toluene/ethanol (3:1) | — |

This method ensures precise regiochemistry but requires stringent anhydrous conditions.

Alternative Pathways: Direct Condensation

A one-pot condensation of pyrene tetramine with naphthoic acid chlorides under Schlenk conditions offers a streamlined alternative:

Acid Chloride Preparation

2-Naphthoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride:

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | Reflux (70–80°C, 2 h) | 95% |

| Workup | Distillation | — |

Amide Coupling

Pyrene tetramine reacts with four equivalents of 2-naphthoyl chloride:

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dry tetrahydrofuran (THF) | 30–45% |

| Base | Triethylamine (Et₃N) | — |

This route avoids metal catalysts but faces challenges in steric hindrance and byproduct formation.

Purification and Characterization

Chromatographic Separation

Size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) isolates the target compound from oligomeric byproducts:

| Parameter | Condition | Purity |

|---|---|---|

| Column | C18 reverse-phase | >95% |

| Eluent | Acetonitrile/water (0.1% TFA) | — |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals at δ 7.1–8.5 ppm, with carboxylic acid protons at δ 12.8 ppm.

-

FT-IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch).

Challenges and Optimization

Steric Hindrance

The bulky pyrene core and four naphthoic acid groups impede coupling efficiency. Strategies include:

-

Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, improving yields by 15–20%.

-

High-dilution conditions : Minimizes intermolecular side reactions.

Solubility Issues

The compound exhibits limited solubility in common organic solvents. Co-solvent systems (e.g., DMF/chloroform 1:3) enhance reactivity during coupling steps.

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1–5 g | 100–500 g |

| Cost per Gram | $220–$350 | $80–$120 |

| Purity | >95% | >98% |

Transitioning to continuous flow reactors could further reduce production costs by 30–40% through improved heat transfer and mixing .

Análisis De Reacciones Químicas

Types of Reactions

6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Optical Properties and Luminescent Materials

The compound exhibits significant luminescent properties due to the presence of the pyrene moiety. Pyrene derivatives are known for their strong fluorescence, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique arrangement of naphthoic acid units enhances the stability and efficiency of light emission.

Case Study: OLEDs

Recent studies have indicated that compounds similar to 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can be used as emissive layers in OLEDs. The integration of this compound into OLED architectures has shown improved performance metrics such as higher brightness and better color purity compared to traditional materials. The high quantum yield associated with pyrene-based materials makes them ideal candidates for next-generation display technologies.

Organic Semiconductors

The compound's ability to facilitate charge transport positions it as a promising candidate in the realm of organic semiconductors. Its structural characteristics allow for effective π-π stacking interactions, which are crucial for high charge mobility.

Table 1: Comparison of Charge Mobility in Various Organic Semiconductors

| Compound Name | Charge Mobility (cm²/V·s) | Application Area |

|---|---|---|

| 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) | 0.1 - 0.5 | OLEDs, OPVs |

| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | Organic solar cells |

| Copper phthalocyanine (CuPc) | 0.5 - 2.0 | Thin-film transistors |

Metal-Organic Frameworks (MOFs)

The compound serves as a versatile ligand in the synthesis of metal-organic frameworks due to its ability to coordinate with various metal ions. MOFs constructed with this ligand can exhibit high surface areas and tunable porosity, making them suitable for gas storage and separation applications.

Case Study: Gas Adsorption

Research has demonstrated that MOFs incorporating 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can achieve exceptional gas adsorption capacities for gases like carbon dioxide and methane. This is particularly relevant in the context of carbon capture technologies aimed at mitigating climate change.

Mecanismo De Acción

The mechanism by which 6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) exerts its effects is largely dependent on its interaction with other molecules. Its conjugated system allows for efficient electron transfer, making it useful in electronic applications. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes .

Comparación Con Compuestos Similares

Comparison with Pyrene-Based Tetracarboxylic Acid Ligands

Structural Variations in Substituents

H₄PTTNA is distinguished by its 2-naphthoic acid substituents. Comparable ligands include:

- PTTA (5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid) : Substituted with isophthalic acid groups at the 5-positions. Coordination with metals induces a fluorescence blue shift, suggesting stronger electron-withdrawing effects compared to H₄PTTNA .

- TBAPy (1,3,6,8-Tetrakis(p-benzoate)pyrene) : Features para-benzoate groups, forming Yb(III) coordination polymers with near-infrared luminescence .

- TIAPy (1,3,6,8-Tetrakis(3,5-isophthalic acid)pyrene) : Contains isophthalic acid groups, enhancing metal coordination versatility .

Table 1: Substituent Impact on Properties

Framework Construction and Performance

- HOFs vs. MOFs/COFs : H₄PTTNA forms HOFs via hydrogen bonding, whereas ligands like TFPPy (1,3,6,8-tetrakis(4-formylphenyl)pyrene) create covalent organic frameworks (COFs) through imine linkages. For example, TFPPy-ETTA COFs are used in perovskite solar cells due to their conjugated 2D structures .

- Photocatalytic Activity: Pyridine- or pyrimidine-functionalized pyrene ligands (e.g., TEN PY, TEP PY) exhibit reduced hydrogen evolution rates (22–6 mmol h⁻¹ g⁻¹) compared to non-nitrogenated analogs like TEB PY (98 mmol h⁻¹ g⁻¹), highlighting the electron-rich nature of H₄PTTNA as advantageous for catalysis .

Table 2: Framework Performance Metrics

Comparison with Non-Carboxylic Pyrene Derivatives

Tetraphenylethene-Functionalized Pyrenes

- TTPEPy (1,3,6,8-Tetrakis[4-(1,2,2-triphenylvinyl)phenyl]pyrene): A bulky AIE-active fluorophore synthesized via Suzuki coupling.

Aldehyde-Functionalized Pyrenes

- TFPPy (1,3,6,8-Tetrakis(4-formylphenyl)pyrene): Used in COFs for electrochemical sensing (e.g., acetaminophen detection). The aldehyde groups enable dynamic covalent chemistry, unlike H₄PTTNA’s static hydrogen bonding .

Actividad Biológica

6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by the pyrene core and multiple naphthoic acid moieties, suggests a range of biological activities that merit detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₆₀H₃₄O₈

- Molecular Weight : 882.90 g/mol

- CAS Number : 2010983-66-9

Mechanisms of Biological Activity

The biological activity of 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can be attributed to several mechanisms:

- Antioxidant Activity : The presence of multiple aromatic rings allows for effective scavenging of free radicals. This property can protect cells from oxidative stress and damage.

- Photophysical Properties : The pyrene core exhibits strong fluorescence properties, making it suitable for applications in bioimaging and as a fluorescent probe in biological systems.

- Interaction with Biological Molecules : The compound can interact with proteins and nucleic acids due to its planar structure and hydrophobic nature, potentially influencing cellular signaling pathways.

Biological Activity Data

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant efficacy of various compounds, 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) demonstrated significant radical-scavenging activity. The compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of this compound against several cancer cell lines. The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 3: Photodynamic Applications

A recent investigation into the photodynamic therapy potential of pyrene derivatives revealed that this compound could generate singlet oxygen upon irradiation with UV light. This property was exploited to selectively target and kill cancer cells while sparing normal tissues.

Q & A

Q. How is 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) synthesized, and what are its key structural features?

Methodological Answer: The ligand is synthesized via Suzuki coupling reactions , where pyrene derivatives are functionalized with 2-naphthoic acid groups at the 1,3,6,8-positions . Key structural features include:

- A pyrene core providing π-conjugation and fluorescence properties.

- Four 2-naphthoic acid groups enabling coordination with metal ions (e.g., Zr⁴⁺) to form MOFs or HOFs .

- Rigid geometry facilitating the formation of porous frameworks (e.g., HOF-14 with 3.0 nm pore size and BET surface area of 2500 m²/g) .

Q. What are the common metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs) derived from this ligand?

Methodological Answer: The ligand (abbreviated as H4PTTNA ) forms frameworks with Zr⁴⁺ ions due to their high charge and compatibility with carboxylate ligands. Notable structures include:

| Framework | Structure Type | Metal Node | Porosity (cm³/g) | Key Application |

|---|---|---|---|---|

| BUT-73 | MOF | Zr(iv) | 1.35 | Gas storage |

| HOF-14 | HOF | None | 1.35 | Hydrocarbon separation |

| NU-1003 | MOF | Zr(iv) | N/A | Catalysis |

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if dust/aerosols are generated .

- Ventilation: Handle in a fume hood to avoid inhalation .

- Spill Management: Contain spills with sand/vermiculite and dispose via approved waste protocols .

- Storage: Keep in tightly sealed containers in cool, ventilated areas away from strong acids/bases .

Q. What spectroscopic or analytical techniques are used to characterize this compound and its frameworks?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal structures (e.g., HOF-14’s AA-stacking mode) .

- Fluorescence Spectroscopy: Probes π-π interactions and excimer formation (emission at ~471 nm for MOFs) .

- BET Analysis: Measures surface area and pore size distribution (e.g., 2500 m²/g for HOF-14) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability (stable up to 500°C for some Zr-MOFs) .

Advanced Research Questions

Q. How can researchers optimize the porosity and stability of MOFs/HOFs derived from this ligand?

Methodological Answer:

- Metal Node Selection: Zr⁴⁺ enhances stability via strong Zr–O bonds, but testing alternatives like Hf⁴⁺ or Ti⁴⁺ may improve hydrothermal stability .

- Solvent Modulation: Use mixed solvents (e.g., DMSO/THF) during crystallization to control pore size .

- Post-Synthetic Modification: Introduce functional groups (e.g., –NH₂) via linker exchange to tune surface chemistry .

- Avoiding Framework Collapse: Pre-activate frameworks with supercritical CO₂ to maintain porosity during solvent removal .

Q. What strategies address contradictions in reported surface areas or fluorescence properties across studies?

Methodological Answer:

- Standardized Activation Protocols: Variations in solvent removal (e.g., vacuum vs. thermal) can artificially reduce surface areas. Use consistent protocols .

- Fluorescence Quenching Mitigation: Encapsulate frameworks with inert polymers (e.g., PMMA) to reduce aggregation-induced quenching .

- Cross-Validation: Combine multiple techniques (e.g., BET, XRD, and gas adsorption) to resolve discrepancies in porosity .

Q. How can this ligand enhance catalytic or sensing performance in COFs/MOFs?

Methodological Answer:

- Electrochemical CO₂ Reduction: Integrate into porphyrin-based COFs (e.g., SB-PORPy-COF) to leverage pyrene’s electron-rich structure for catalytic active sites .

- Chemosensing: Exploit fluorescence changes in HOFs for detecting explosives (e.g., 2,4,6-trinitrophenol) via π-stacking interactions .

- Photocatalysis: Pair with transition metals (e.g., Cu) in COFs to facilitate charge separation in hydrogen evolution reactions .

Q. What experimental approaches mitigate hazardous decomposition during synthesis?

Methodological Answer:

- Reaction Condition Control: Avoid high temperatures (>120°C) and strongly acidic/basic conditions to prevent ligand degradation .

- Inert Atmosphere: Conduct reactions under N₂/Ar to suppress oxidation of pyrene cores .

- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to detect unstable intermediates (e.g., carboxylate radical species) .

Q. Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.